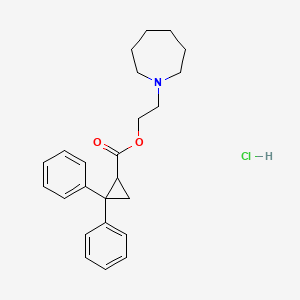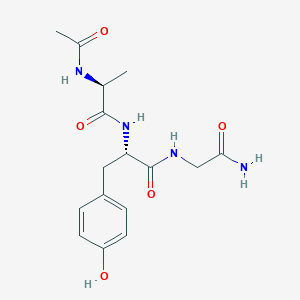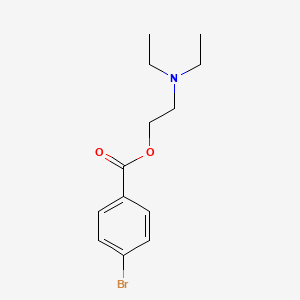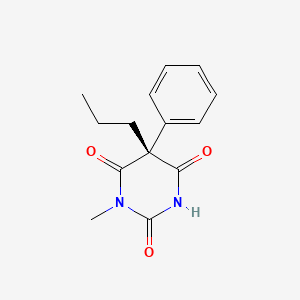
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane is a silicon-based compound with the molecular formula C13H40O5Si6. It is known for its unique structural properties and is widely used in various scientific and industrial applications. The compound is characterized by its high thermal stability and low surface tension, making it an essential component in many chemical processes .
Vorbereitungsmethoden
The synthesis of 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane typically involves the reaction of trimethylsilyl chloride with a suitable siloxane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods often employ large-scale reactors and advanced purification techniques to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.
Reduction: It can be reduced using hydrosilanes or other reducing agents to form lower oxidation state silicon compounds.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrosilanes for reduction, and organometallic reagents for substitution. .
Wissenschaftliche Forschungsanwendungen
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a standard in gas chromatography and mass spectrometry.
Biology: The compound is employed in the study of silicon-based biomolecules and their interactions with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability
Wirkmechanismus
The mechanism of action of 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide high thermal stability and resistance to chemical degradation. In biological systems, it interacts with cellular membranes and proteins, potentially affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane can be compared with other similar silicon-based compounds, such as:
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has a similar structure but with fewer silicon atoms, resulting in different physical and chemical properties.
Tetrakis(trimethylsiloxy)silane: This compound has four trimethylsiloxy groups attached to a single silicon atom, providing different reactivity and applications.
Octamethyltrisiloxane: This compound has a linear structure with three silicon atoms and is used in various industrial applications. The uniqueness of this compound lies in its specific arrangement of silicon and oxygen atoms, which imparts distinct properties and applications
Eigenschaften
Molekularformel |
C13H39O5Si6 |
|---|---|
Molekulargewicht |
443.96 g/mol |
InChI |
InChI=1S/C13H39O5Si6/c1-19(14-20(2,3)4)15-24(16-21(5,6)7,17-22(8,9)10)18-23(11,12)13/h1-13H3 |
InChI-Schlüssel |
PFRLABBPRCZMGF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


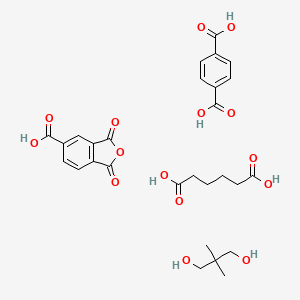
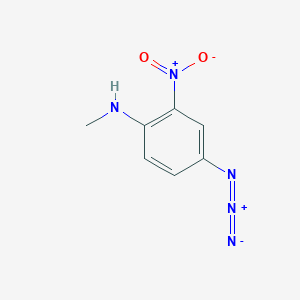
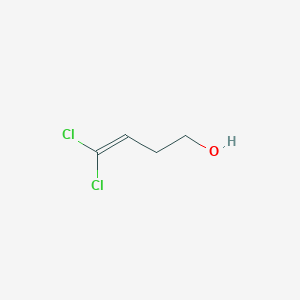
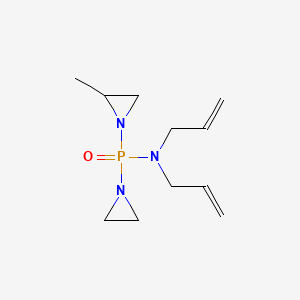
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)

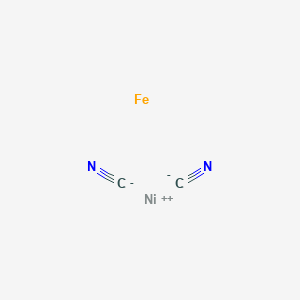
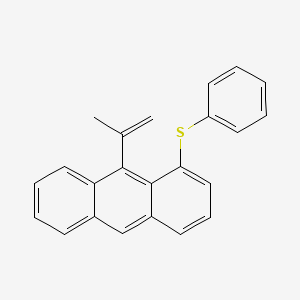
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

